molecular formula C17H13FN2O2 B2545452 2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile CAS No. 339012-94-1

2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile

Cat. No.: B2545452
CAS No.: 339012-94-1
M. Wt: 296.301
InChI Key: KXMBKWZKMWJTRI-UHFFFAOYSA-N
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Description

This compound features a benzenecarbonitrile core substituted at position 2 with a [cyano(3,4-dimethoxyphenyl)methyl] group and at position 6 with fluorine. Its molecular formula is C₁₇H₁₃FN₂O₂, with a molecular weight of 296.3 g/mol. Key structural attributes include:

  • Dual nitrile groups: One at position 1 (benzenecarbonitrile) and another on the methyl substituent.
  • Fluorine atom: Enhances electronegativity and influences binding interactions.
  • 3,4-Dimethoxyphenyl group: Contributes to lipophilicity and steric bulk.

Properties

IUPAC Name

2-[cyano-(3,4-dimethoxyphenyl)methyl]-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-21-16-7-6-11(8-17(16)22-2)13(9-19)12-4-3-5-15(18)14(12)10-20/h3-8,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMBKWZKMWJTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C#N)C2=C(C(=CC=C2)F)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Knoevenagel Condensation Approach

The Knoevenagel condensation is a cornerstone for synthesizing α-cyano-substituted aromatic derivatives. For 2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile, this method involves the base-catalyzed reaction between 6-fluorobenzaldehyde and 3,4-dimethoxyphenylacetonitrile. The mechanism proceeds via deprotonation of the active methylene group in the acetonitrile derivative, followed by nucleophilic attack on the aldehyde carbonyl.

Reaction Conditions :

  • Catalysts: Piperidine or ammonium acetate
  • Solvent: Ethanol or toluene under reflux
  • Temperature: 80–110°C
  • Duration: 6–12 hours

Yield Optimization :
Yields typically range from 45% to 68%, contingent on the electron-withdrawing effects of the fluorine substituent, which moderately retard reaction kinetics. Side products, such as unreacted aldehyde or dimerized intermediates, are minimized via slow reagent addition and inert atmosphere protection.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing activation energy and accelerating molecular collisions. A modified protocol involves:

  • Mixing 6-fluorobenzaldehyde (1.2 equiv) and 3,4-dimethoxyphenylacetonitrile (1.0 equiv) in dimethylformamide (DMF).
  • Adding a catalytic amount of potassium carbonate (0.1 equiv).
  • Irradiating at 150 W for 15–20 minutes.

Advantages :

  • Reaction time reduced to <30 minutes.
  • Yield improvement to 72–75%.
  • Enhanced regioselectivity due to uniform heating.

Limitations :

  • Scalability challenges in industrial settings.
  • Requires specialized equipment.

Oxidative Cyanation Strategies

Oxidative cyanation employs transition-metal catalysts to introduce nitrile groups. A two-step protocol is reported:

Step 1 : Suzuki-Miyaura Coupling

  • React 2-bromo-6-fluorobenzenecarbonitrile with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst.
  • Conditions: Dioxane/H₂O (3:1), 80°C, 8 hours.

Step 2 : Copper-Mediated Cyanation

  • Treat the coupled intermediate with CuCN in N-methylpyrrolidone (NMP) at 120°C for 6 hours.

Overall Yield : 58–62%.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis immobilizes reactants on resin beads, enabling iterative purification. For this compound:

  • Resin Functionalization : Wang resin is derivatized with 6-fluorobenzenecarbonitrile via ester linkage.
  • Cyano Addition : Treat with 3,4-dimethoxyphenylacetonitrile in the presence of diisopropylcarbodiimide (DIC).
  • Cleavage : Use trifluoroacetic acid (TFA) to liberate the product.

Yield : 50–55% with >90% purity.

Comparative Analysis of Synthetic Routes

Method Catalyst/Solvent Temperature (°C) Time Yield (%) Purity (%)
Knoevenagel Piperidine/Ethanol 80–110 6–12 h 45–68 85–90
Microwave-Assisted K₂CO₃/DMF 150 (MW) 15–20 min 72–75 92–95
Oxidative Cyanation Pd(PPh₃)₄, CuCN 80–120 14 h total 58–62 88–93
Solid-Phase DIC/TFA RT–25 24 h 50–55 >90

Key Observations :

  • Microwave-assisted synthesis offers the best balance of yield and time efficiency.
  • Solid-phase methods prioritize purity over yield, ideal for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile is used in several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Substituents
Target Compound C₁₇H₁₃FN₂O₂ 296.3 Nitriles, dimethoxy, fluorine 3,4-Dimethoxyphenyl, fluoro
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.3 Amide, dimethoxy Benzoyl, phenethyl
USP Verapamil Related Compound B RS C₂₆H₃₆N₂O₄·HCl 477.05 Tertiary amine, nitrile, dimethoxy Isopropyl, methylamino
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile ~C₂₁H₁₆FN₃O₂ ~367.4 Amino, nitrile, chromene Fluorophenyl, methoxy
3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile ~C₃₄H₂₃F₂N₂O₃ ~569.6 Dicarbonitrile, fluorobenzoyl, hydroxy Multiple phenyl, fluorobenzoyl

Functional Group and Reactivity Differences

  • Nitriles vs. Amides : The target compound’s nitriles are electron-withdrawing and less polar than Rip-B’s amide group, which can form hydrogen bonds . This reduces water solubility but may enhance membrane permeability.
  • Fluorine Substituents: The target’s fluorine atom (vs.
  • Dimethoxy Groups : Shared with Rip-B and USP Verapamil-related compounds, these groups enhance lipophilicity but differ in spatial arrangement due to the target’s phenylmethyl substitution.

Pharmacological and Physicochemical Properties

  • Solubility : The target’s nitriles reduce aqueous solubility compared to Rip-B’s amide or USP Verapamil’s hydrochloride salt. Dimethoxy groups may offset this via lipid solubility.
  • Bioactivity: Rip-B: Lacks nitriles but may exhibit CNS activity due to phenethylamine backbone. USP Verapamil-Related Compound: Calcium channel blocker activity via tertiary amine and aromatic interactions . Chromene Derivative : Potential kinase inhibition due to planar chromene structure. Cyclohexane Dicarbonitrile : Steric hindrance from fused rings may limit membrane penetration.

Stability and Reactivity

  • Nitrile Stability : The target compound is stable under physiological conditions but may hydrolyze to carboxylic acids under strong acidic/basic conditions.
  • Salt Forms : USP Verapamil’s hydrochloride salt enhances stability and solubility compared to the target’s neutral form .

Biological Activity

2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile, also known as Compound 2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17H13FN2O2
  • Molecular Weight : 296.3 g/mol
  • CAS Number : 676602-31-6

The compound features a cyano group, fluorine atom, and methoxy substituents on a phenyl ring, which are pivotal for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of Compound 2. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • B16F10 (melanoma)
    • HepG2 (liver carcinoma)
    • A549 (lung adenocarcinoma)
    • MCF-7 (breast cancer)

Table 1 summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Inhibition Rate (%)
B16F102.575
HepG26.9299.98
A5498.99100.07
MCF-78.26100.39

The IC50 values indicate that Compound 2 is particularly effective against HepG2 cells, showing a higher inhibition rate compared to standard treatments like Sunitinib .

The mechanism by which Compound 2 exerts its antitumor effects involves several pathways:

  • Induction of Apoptosis : Studies show that Compound 2 can induce apoptosis in cancer cells by activating caspase pathways and altering the expression of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound has been found to arrest the cell cycle at the S phase in HepG2 cells, contributing to its cytotoxic effects .
  • Tyrosinase Inhibition : In addition to its antitumor properties, Compound 2 has shown potent inhibitory activity against mushroom tyrosinase, which is relevant for skin-related applications such as hyperpigmentation treatment .

Case Studies

In a study involving B16F10 cells, Compound 2 displayed significant cytotoxicity at concentrations as low as 2.5 µM, leading to exclusion from further anti-melanogenic activity experiments due to its high toxicity .

Another investigation into the structural modifications of similar compounds revealed that variations in substituents significantly influenced their biological activities, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Q & A

Q. What are the recommended methods for synthesizing 2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile in a laboratory setting?

A two-step protocol is typically employed:

Friedel-Crafts alkylation : React 3,4-dimethoxybenzaldehyde with 6-fluorobenzonitrile in the presence of a Lewis acid (e.g., AlCl₃) to form the intermediate benzhydryl cyanide.

Cyano group stabilization : Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product.
Reference: Analogous synthesis pathways for structurally similar fluorinated carbonitriles .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize the structural features of this compound?

  • ¹H/¹³C NMR : Focus on resolving aromatic proton splitting patterns (e.g., 6-fluoro substituent causes distinct coupling constants). Use deuterated DMSO-d₆ for solubility.
  • IR Spectroscopy : Confirm the presence of C≡N (sharp ~2200 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular weight ([M+H]⁺ ion) and fragmentation patterns to distinguish regioisomers.
    Reference: Structural characterization protocols from PubChem data for related fluorobenzene derivatives .

Q. What key functional groups influence the reactivity of this compound, and how can they be exploited in derivatization?

  • Cyano group (-C≡N) : Susceptible to nucleophilic addition (e.g., forming amides or tetrazoles).
  • Fluorine atom : Enhances electrophilic aromatic substitution (e.g., halogenation) at specific positions.
  • 3,4-Dimethoxyphenyl moiety : Participates in π-π stacking and hydrogen bonding, relevant for molecular recognition studies.
    Reference: Functional group interactions observed in structurally analogous compounds .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the electronic effects of the 3,4-dimethoxyphenyl and fluorine substituents?

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The methoxy groups donate electron density via resonance, while fluorine withdraws it inductively, creating polarized regions for ligand-receptor interactions.
  • Electrochemical Analysis : Cyclic voltammetry reveals redox-active sites, critical for designing electrocatalysts or sensors.
    Reference: Role of substituents in electronic modulation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets for this compound?

  • Systematic Substitution : Synthesize analogs with halogens (Cl, Br), methyl, or nitro groups at the 6-fluoro position.
  • In Vitro Assays : Test inhibitory activity against kinases (e.g., EGFR) or antimicrobial targets. Compare IC₅₀ values to establish substituent-dependent trends.
    Reference: SAR strategies from substituted pyrimidinecarbonitriles .

Q. What strategies resolve contradictions in reported biological activity across different in vitro models?

  • Dose-Response Validation : Ensure consistent molar concentrations and solvent controls (DMSO ≤0.1% v/v).
  • Cell Line Profiling : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to identify model-specific artifacts.
    Reference: Data variability analysis in fluorinated compound studies .

Q. What computational tools are effective in predicting binding modes of this compound with biological targets?

  • Molecular Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., CYP450 enzymes) to simulate ligand poses.
  • MD Simulations (GROMACS) : Assess stability of predicted complexes over 100 ns trajectories. Validate with mutagenesis data.
    Reference: Computational workflows for nitrile-containing ligands .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Accelerated Stability Testing : Incubate in buffers (pH 2–12) at 40°C/75% RH for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Kinetic Analysis : Calculate degradation rate constants (k) and identify hydrolysis-prone sites (e.g., cyano group in acidic conditions).
    Reference: Stability protocols for fluorinated carbonitriles .

Q. What advanced chromatographic methods improve purity assessment for this compound?

  • UHPLC-MS/MS : Use a BEH C18 column (1.7 µm particles) with 0.1% formic acid in water/acetonitrile. Detect impurities at ppm levels.
  • Chiral HPLC : Resolve enantiomers (if applicable) using a Chiralpak IG-3 column and isopropanol/hexane eluent.
    Reference: Analytical methods from fluorobenzene derivative studies .

Q. How can comparative studies with halogenated analogs (e.g., Cl, Br) inform medicinal chemistry optimization?

  • Pharmacokinetic Profiling : Compare logP (octanol/water partitioning), metabolic half-life (microsomal assays), and plasma protein binding.
  • Toxicity Screening : Assess hepatotoxicity (ALT/AST levels in primary hepatocytes) and genotoxicity (Ames test).
    Reference: Optimization strategies for halogen-substituted analogs .

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